molecular formula C56H95N25O14S1 B1574745 hLF1-11

hLF1-11

Cat. No. B1574745
M. Wt: 1374.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hLF1-11 is a synthetic peptide corresponding to the first 11 N-terminal amino acids of human lactoferrin (hLF1-11) with potential antimicrobial activity. hLF1-11 is effective against a variety of bacteria and fungi, including multidrug-resistant (MDR) strains of Acinetobacter baumannii and Staphylococcus aureus, and fluconazole-resistant Candida albicans strains.

Scientific Research Applications

  • Antibiofilm Activity Against Candida Albicans :

    • hLF1-11 exhibits significant inhibitory effects on biofilm formation by Candida albicans, including strains with varying fluconazole susceptibility. It interferes with biofilm cellular density and metabolic activity, and also affects morphogenesis through the Ras1-cAMP-Efg1 pathway. This suggests potential use in preventing biofilm-associated infections (Morici et al., 2016).
  • In Vivo Release from Calcium Phosphate Cement :

    • The release of hLF1-11 from calcium phosphate cement has been studied in an animal model, showing a consistent release profile that aligns with previous in vitro studies. This indicates its potential as a prophylactic agent in osteomyelitis treatment (Stallmann et al., 2008).
  • Comparable Efficacies to Gentamicin in Osteomyelitis Model :

    • hLF1-11 demonstrates efficacy comparable to gentamicin in a chronic methicillin-resistant Staphylococcus aureus (MRSA) osteomyelitis model in rabbits. It significantly reduces bacterial load and disease severity, highlighting its therapeutic potential for osteomyelitis treatment (Faber et al., 2005).
  • Osteomyelitis Prevention in Rabbits :

    • Prophylactic treatment with hLF1-11 in a rabbit model of femur infection caused by Staphylococcus aureus demonstrates its effectiveness in reducing the development of osteomyelitis. This suggests its potential application in local prophylaxis (Stallmann et al., 2004).
  • Immunomodulatory Effects on Monocytes :

    • hLF1-11 primes monocytes for an enhanced Toll-like receptor (TLR)-mediated immune response, suggesting an indirect mechanism of action in addition to its antimicrobial properties. It enhances cytokine production upon TLR stimulation, highlighting its potential in modulating immune responses (van der Does et al., 2010).
  • Immobilization on Titanium Surfaces :

    • The immobilization of hLF1-11 on titanium surfaces has been shown to reduce bacterial adhesion and biofilm formation, suggesting its application in developing antimicrobial biomaterials for medical and dental implants (Godoy-Gallardo et al., 2014).

properties

Product Name

hLF1-11

Molecular Formula

C56H95N25O14S1

Molecular Weight

1374.6

hLF1-11 is used as broad spectrum antmicrobial prophylaxis in HSCT patients.

sequence

GRRRRSVQWCA

storage

-20℃

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.